n,n-Bis(trimethylsilyl)-2,3,4,5,6-pentafluoroaniline
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Overview
Description
n,n-Bis(trimethylsilyl)-2,3,4,5,6-pentafluoroaniline: is an organosilicon compound characterized by the presence of trimethylsilyl groups and pentafluorinated aniline
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of n,n-Bis(trimethylsilyl)-2,3,4,5,6-pentafluoroaniline typically involves the reaction of 2,3,4,5,6-pentafluoroaniline with trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the trimethylsilyl groups. The general reaction scheme is as follows:
2,3,4,5,6-Pentafluoroaniline+2(Trimethylsilyl chloride)→this compound+2(Hydrochloric acid)
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as distillation or recrystallization are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions: n,n-Bis(trimethylsilyl)-2,3,4,5,6-pentafluoroaniline undergoes various chemical reactions, including:
Substitution Reactions: The trimethylsilyl groups can be replaced by other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to form corresponding oxides or other oxidation products.
Reduction Reactions: Reduction of the compound can lead to the formation of amines or other reduced derivatives.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as halides or alkoxides in the presence of a base.
Oxidation Reactions: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products:
Substitution Reactions: Products with different functional groups replacing the trimethylsilyl groups.
Oxidation Reactions: Oxidized derivatives of the original compound.
Reduction Reactions: Reduced forms of the compound, such as amines.
Scientific Research Applications
n,n-Bis(trimethylsilyl)-2,3,4,5,6-pentafluoroaniline has several applications in scientific research:
Medicine: Investigated for its potential use in drug development and delivery systems.
Industry: Utilized in the production of advanced materials and coatings with unique properties.
Mechanism of Action
The mechanism of action of n,n-Bis(trimethylsilyl)-2,3,4,5,6-pentafluoroaniline involves the interaction of its trimethylsilyl groups with various molecular targets. The trimethylsilyl groups can enhance the lipophilicity and stability of the compound, facilitating its interaction with hydrophobic environments. The pentafluorinated aniline moiety can participate in various chemical reactions, contributing to the compound’s overall reactivity.
Comparison with Similar Compounds
- n,n-Bis(trimethylsilyl)dicyandiamide
- n,n-Bis(trimethylsilyl)aniline
- n,n-Bis(trimethylsilyl)urea
Comparison: n,n-Bis(trimethylsilyl)-2,3,4,5,6-pentafluoroaniline is unique due to the presence of both trimethylsilyl groups and a pentafluorinated aniline moiety. This combination imparts distinct chemical properties, such as enhanced stability and reactivity, compared to other similar compounds that may lack either the trimethylsilyl groups or the pentafluorinated aniline moiety.
Properties
CAS No. |
23188-59-2 |
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Molecular Formula |
C12H18F5NSi2 |
Molecular Weight |
327.44 g/mol |
IUPAC Name |
2,3,4,5,6-pentafluoro-N,N-bis(trimethylsilyl)aniline |
InChI |
InChI=1S/C12H18F5NSi2/c1-19(2,3)18(20(4,5)6)12-10(16)8(14)7(13)9(15)11(12)17/h1-6H3 |
InChI Key |
ZPWNOIQOAYUEOZ-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(C)N(C1=C(C(=C(C(=C1F)F)F)F)F)[Si](C)(C)C |
Origin of Product |
United States |
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